Pyrene, 1,6-diethynyl-
CAS No.: 173678-77-8
Cat. No.: VC21278790
Molecular Formula: C20H10
Molecular Weight: 250.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 173678-77-8 |
---|---|
Molecular Formula | C20H10 |
Molecular Weight | 250.3 g/mol |
IUPAC Name | 1,6-diethynylpyrene |
Standard InChI | InChI=1S/C20H10/c1-3-13-5-7-15-10-12-18-14(4-2)6-8-16-9-11-17(13)19(15)20(16)18/h1-2,5-12H |
Standard InChI Key | ANAJYRYWCSPFKM-UHFFFAOYSA-N |
SMILES | C#CC1=C2C=CC3=C4C2=C(C=C1)C=CC4=C(C=C3)C#C |
Canonical SMILES | C#CC1=C2C=CC3=C4C2=C(C=C1)C=CC4=C(C=C3)C#C |
Introduction
Chemical Structure and Properties
Molecular Structure
Pyrene, 1,6-diethynyl- features a pyrene core with two ethynyl (C≡CH) groups attached at the 1 and 6 positions. The compound has the molecular formula C₂₀H₁₀ and a molecular weight of approximately 250.3 g/mol. The structural representation can be described by its InChI key (ANAJYRYWCSPFKM-UHFFFAOYSA-N) and SMILES notation (C#CC1=C2C=CC3=C4C2=C(C=C1)C=CC4=C(C=C3)C#C).
Physical and Chemical Properties
The physical and chemical properties of 1,6-diethynylpyrene are summarized in the following table:
Property | Value/Description |
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Appearance | Crystalline solid |
Molecular Formula | C₂₀H₁₀ |
Molecular Weight | 250.3 g/mol |
Classification | Polycyclic aromatic hydrocarbon |
Sub-classification | Substituted pyrene |
SMILES Notation | C#CC1=C2C=CC3=C4C2=C(C=C1)C=CC4=C(C=C3)C#C |
InChI Key | ANAJYRYWCSPFKM-UHFFFAOYSA-N |
Like other pyrene derivatives, 1,6-diethynylpyrene possesses a planar structure that facilitates π-π stacking interactions. These interactions enhance its electronic properties, making it suitable for applications in fluorescence and organic electronics.
Spectroscopic Characterization
Spectral Data
Comprehensive spectroscopic characterization has been performed on 1,6-diethynylpyrene, providing valuable data for identification and structural confirmation:
FT-IR Spectroscopy
The FT-IR spectrum of 1,6-diethynylpyrene shows characteristic peaks at:
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3294 cm⁻¹ (C≡H stretching)
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3052 cm⁻¹ (Aromatic C-H stretching)
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2097 cm⁻¹ (C≡C stretching)
NMR Spectroscopy
The ¹H-NMR spectrum (CDCl₃) exhibits the following signals:
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δ = 3.59 ppm (s, 2H, HC≡C) - characteristic signal for terminal ethynyl protons
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δ = 8.11 ppm (d, J=9.18 Hz, 4H, ArH)
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δ = 8.15 ppm (d, J=7.85 Hz, 2H, ArH)
The ¹³C-NMR spectrum (CDCl₃) shows signals at:
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δ = 82.51 ppm (C≡C)
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δ = 83.04 ppm (C≡C)
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δ = 117.28, 122.39, 125.11, 126.31, 128.30, 129.56, 130.54, 131.65 ppm (aromatic carbons)
UV-Visible Spectroscopy
UV-Visible spectroscopy in THF reveals absorption maxima at:
Mass Spectrometry
Mass spectrometry data (MALDI-TOF) confirms the molecular structure:
Applications in Materials Science
SWCNT-Pyrene 3D Hybrid Materials
One of the most significant applications of 1,6-diethynylpyrene is in the preparation of single-walled carbon nanotube (SWCNT) hybrid materials. The compound can be used to create three-dimensional (3D) hybrid materials through covalent functionalization of SWCNTs .
The synthesis of these hybrid materials involves the reaction of azido-substituted SWCNTs with 1,6-diethynylpyrene via azide-alkyne Huisgen cycloaddition (Click reaction). This process creates a 3D network where the pyrene units serve as bridges between the carbon nanotubes .
Sensing Applications
The SWCNT-Pyrene 3D hybrid materials created using 1,6-diethynylpyrene have demonstrated potential as chemical sensors. Research has shown that these materials exhibit electrical response toward low concentrations of ammonia (0.1-40 ppm), making them promising candidates for gas sensing applications .
The sensing mechanism likely involves changes in the electrical conductivity of the hybrid material upon interaction with ammonia molecules. The pyrene units within the hybrid structure play a crucial role in this sensing capability, possibly through π-electron interactions with the target analyte.
Characterization of Hybrid Materials
Analytical Techniques
The SWCNT-Pyrene 3D hybrid materials derived from 1,6-diethynylpyrene have been characterized using various analytical techniques:
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FT-IR spectroscopy
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Raman spectroscopy
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UV-Visible spectroscopy
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Thermogravimetric analysis (TGA)
These techniques provide complementary information about the structure, composition, and morphology of the hybrid materials, confirming the successful incorporation of 1,6-diethynylpyrene into the SWCNT framework.
Morphological Analysis
Scanning electron microscopy (SEM) has been used to investigate the morphology of 1,6-diethynylpyrene-SWCNT hybrid films. These analyses reveal the three-dimensional network structure formed by the interconnected carbon nanotubes and pyrene units .
The typical thickness of thin films deposited by drop casting of the hybrid material suspensions in dichloromethane is approximately 100 nm, as estimated by spectroscopic ellipsometry .
The spectroscopic characterization of 1,6-diethynylpyrene provides valuable reference data for researchers working with this compound. The application of this molecule in creating SWCNT-Pyrene 3D hybrid materials demonstrates its utility in developing advanced functional materials with sensing capabilities.
As research in this field continues to evolve, 1,6-diethynylpyrene is likely to find additional applications in areas such as organic electronics, photonics, and sensor technology. The continued exploration of its chemistry and materials science applications will contribute to the development of next-generation functional materials with tailored properties.
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